molecular formula C14H9F3N4O B14949259 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile

2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile

Cat. No.: B14949259
M. Wt: 306.24 g/mol
InChI Key: MVLMCGFZDZUJIW-UHFFFAOYSA-N
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Description

2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is a heterocyclic compound featuring a pyran ring substituted with amino groups and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amination steps . The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile is unique due to its combination of a pyran ring with amino and trifluoromethylphenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H9F3N4O

Molecular Weight

306.24 g/mol

IUPAC Name

2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)8-3-1-2-7(4-8)11-9(5-18)12(20)22-13(21)10(11)6-19/h1-4,11H,20-21H2

InChI Key

MVLMCGFZDZUJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2C(=C(OC(=C2C#N)N)N)C#N

Origin of Product

United States

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